3-((5-((4-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
3-((5-((4-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines a benzothiazole core with a triazole ring and a fluorobenzylthio group, making it a subject of interest for various scientific research applications.
Preparation Methods
The synthesis of 3-((5-((4-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring . The triazole ring is then introduced through cyclization reactions involving appropriate precursors.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorobenzylthio group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures
Scientific Research Applications
3-((5-((4-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential anticancer, anti-inflammatory, and antimicrobial activities
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: Benzothiazole derivatives are used in the production of dyes, rubber accelerators, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in anticancer studies, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle progression . The compound may also inhibit specific enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
1,3-Benzothiazole: A simpler structure with a wide range of applications in medicinal chemistry and industry.
2-Mercaptobenzothiazole: Used as a rubber accelerator and in the synthesis of other benzothiazole derivatives.
Benzothiazole-2-thiol: Known for its anticancer and antimicrobial activities.
Compared to these compounds, 3-((5-((4-fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one stands out due to its unique combination of a triazole ring and a fluorobenzylthio group, which may confer enhanced biological activity and specificity .
Properties
IUPAC Name |
3-[[5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4OS2/c24-17-12-10-16(11-13-17)15-30-22-26-25-21(28(22)18-6-2-1-3-7-18)14-27-19-8-4-5-9-20(19)31-23(27)29/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUISWZCPFFOPMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)F)CN4C5=CC=CC=C5SC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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